molecular formula C14H19NO B4675617 N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide

Cat. No.: B4675617
M. Wt: 217.31 g/mol
InChI Key: INUZQBFAWXFNGW-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide is an organic compound that belongs to the class of amides It is derived from 1,2,3,4-tetrahydronaphthalene, a hydrogenated form of naphthalene, and isobutyric acid

Properties

IUPAC Name

2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10,13H,5,7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUZQBFAWXFNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

1,2,3,4-tetrahydronaphthalen-1-amine+isobutyryl chlorideThis compound+HCl\text{1,2,3,4-tetrahydronaphthalen-1-amine} + \text{isobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} 1,2,3,4-tetrahydronaphthalen-1-amine+isobutyryl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenic derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Naphthalenic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, particularly in the context of neuroreceptor interactions.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol, 1,2,3,4-tetrahydro-:

    N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are studied for their affinity to 5-HT7 receptors.

Uniqueness

N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide is unique due to its specific amide linkage and the presence of the isobutyramide group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide
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N-(1,2,3,4-tetrahydronaphthalen-1-yl)isobutyramide

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